

Analytical Methods for Ensartinib Quantification

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Compound Focus: Ensartinib

CAS No.: 1370651-20-9

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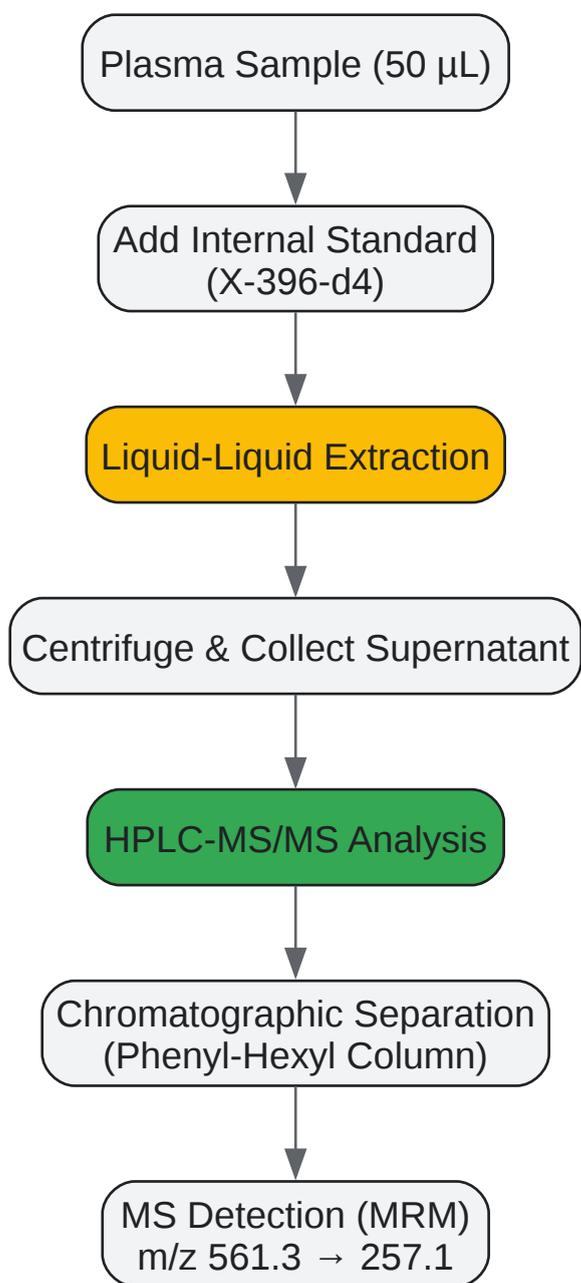
The table below summarizes two recently published, validated methods for quantifying **Ensartinib** in different biological matrices.

Parameter	Method A: Human Plasma Analysis [1]	Method B: Human Liver Microsomes (HLMs) [2]
Application Focus	Pharmacokinetic studies in human plasma	In vitro metabolic stability studies
Instrument Platform	HPLC-MS/MS	UPLC-MS/MS
Chromatography Column	Phenomenex Luna Phenyl-Hexyl (50 x 2.0 mm, 5 µm) [1]	ZORBAX Eclipse Plus C18 (50 x 2.1 mm, 1.8 µm) [2] [3]
Mobile Phase	Not fully detailed (Gradient elution)	Isocratic system (specific components not fully detailed in abstract) [2]
Linear Range	0.5 - 500 ng/mL [1]	1 - 3000 ng/mL [2]
LLOQ (Lower Limit of Quantification)	0.5 ng/mL [1]	1.0 ng/mL [2]
Internal Standard (IS)	X-396-d4 (deuterated Ensartinib) [1]	Encorafenib (ECB) [2]

Parameter	Method A: Human Plasma Analysis [1]	Method B: Human Liver Microsomes (HLMs) [2]
MS Detection (MRM)	<i>m/z</i> 561.3 → 257.1 (Ensartinib) [1]	Specific transitions not detailed in abstract
Precision (RSD%)	Intra- & inter-run < 15% [1]	Intra-day: -5.22% to 10.67% [2]
Accuracy (RE%)	Between ±15% [1]	Inter-day: -5.22% to 9.67% [2]

Detailed Protocol: Quantification in Human Plasma

This protocol is adapted from the method developed for a clinical pharmacokinetic study in Chinese patients with advanced ALK-positive non-small cell lung cancer [1]. The following workflow diagrams outline the key procedures.



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Sample Preparation: Liquid-Liquid Extraction [1]

- **Aliquot:** Pipette 50 µL of human plasma into a clean tube.
- **Add IS:** Add a known volume of the internal standard working solution (**X-396-d4**).
- **Extract:** Add an organic solvent (exact type not specified in abstract) for liquid-liquid extraction.
- **Vortex and Centrifuge:** Mix the samples thoroughly on a vortex mixer and then centrifuge to separate the phases.

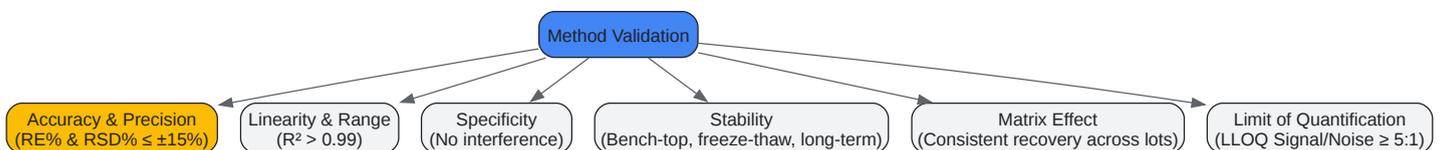
- **Collect:** Transfer the organic (upper) layer containing the extracted analyte to a fresh vial for analysis.

Instrumental Analysis: HPLC-MS/MS [1]

- **Chromatography:**
 - **Column:** Use a **Phenomenex Luna Phenyl-Hexyl** column (50 mm x 2.0 mm, 5 µm particle size).
 - **Mobile Phase & Gradient:** Employ a binary gradient elution. The specific composition of mobile phases A and B was not detailed in the abstract, but typical systems use aqueous and organic phases (e.g., water and acetonitrile, both modified with 0.1% formic acid).
- **Mass Spectrometry:**
 - **Ionization:** Use **Electrospray Ionization (ESI)** in **positive ion mode**.
 - **Detection:** Operate the mass spectrometer in **Multiple Reaction Monitoring (MRM)** mode.
 - **Transitions:** Monitor the precursor-to-product ion transition of $m/z^* 561.3 \rightarrow 257.1$ for **Ensartinib** and $m/z^* 565.2 \rightarrow 261.2$ for the internal standard, X-396-d4.

Method Validation Essentials

Any bioanalytical method must be validated to ensure reliability. The following diagram and table summarize the key parameters and typical acceptance criteria based on regulatory guidelines [4].



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Validation Parameter	Description & Purpose	Typical Acceptance Criteria [1] [4]
Accuracy	Closeness of measured value to true value.	Relative Error (RE%) within $\pm 15\%$ ($\pm 20\%$ at LLOQ).
Precision	Degree of scatter in repeated measurements.	Relative Standard Deviation (RSD%) $\leq 15\%$ ($\leq 20\%$ at LLOQ).
Linearity	Ability to produce results proportional to concentration.	Correlation coefficient (R^2) > 0.99 .
Specificity	Ability to measure analyte without interference.	No significant interference from blank matrix.
Stability	Analyte integrity under storage/processing conditions.	Concentration change within $\pm 15\%$.
Matrix Effect	Impact of sample matrix on ionization efficiency.	Consistent recovery and precision across different plasma lots.

Application Notes & Troubleshooting

- **Internal Standard Choice:** Using a stable isotope-labeled internal standard (SIL-IS) like **X-396-d4** is ideal. It corrects for variability in sample preparation and ionization suppression/enhancement in the mass spectrometer, leading to more accurate and precise results [1].
- **Clinical TDM Utility: Ensartinib** exhibits significant inter-patient pharmacokinetic variability. This validated assay can be used for **Therapeutic Drug Monitoring (TDM)** to guide dosing, especially in cases of suspected drug-drug interactions, adverse events, or unusual patient response [5].
- **Multi-Analyte Methods:** For labs monitoring several targeted therapies, consider developing or adopting a **multi-analyte panel**. One validated method simultaneously quantifies **Ensartinib** and eight other novel anticancer drugs (e.g., Adagrasib, Lorlatinib), which greatly enhances laboratory efficiency [5].

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